molecular formula C11H11ClF3N3 B1451244 4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1238864-82-8

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B1451244
M. Wt: 277.67 g/mol
InChI Key: FESMNTLHIJUPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a p-tolyl group, which is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds using trifluoroacetic anhydride or trifluoromethyl phenyl sulfone .


Molecular Structure Analysis

The p-tolyl group has a molecular formula of C7H7 and an average mass of 91.13050 . The trifluoromethyl group has a molecular formula of CF3 .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction .

Scientific Research Applications

  • Synthesis of 4-trifluoromethyl pyridazines

    • Field : Organic & Biomolecular Chemistry
    • Application : This research involves the synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester .
    • Method : The method involves a base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester. Highly functionalized 4-trifluoromethyl pyridazines were synthesized in good yields without the use of any heavy metal catalysts .
    • Results : The developed methodology was compatible with a variety of important functional groups. Mechanistic studies revealed that trifluoroacetylated hydrazone was an active intermediate of this three-component annulation .
  • [4- (Trifluoromethyl)phenyl]methanamine hydrochloride

    • Field : Chemical Manufacturing
    • Application : This compound is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
    • Method : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results : The outcomes would also depend on the specific research context .
  • Trifluoromethyl‐Containing Pyrazolinyl (p‐Tolyl) Sulfones

    • Field : Antimicrobial Research
    • Application : This research involves the synthesis and structure of promising antimicrobial agents .
    • Method : The specific methods of application or experimental procedures are not provided in the available information .
    • Results : The outcomes would depend on the specific research context .
  • Synthesis of 4-trifluoromethyl pyridazines

    • Field : Organic & Biomolecular Chemistry
    • Application : This research involves the synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester .
    • Method : The method involves a base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester. Highly functionalized 4-trifluoromethyl pyridazines were synthesized in good yields without the use of any heavy metal catalysts .
    • Results : The developed methodology was compatible with a variety of important functional groups. Mechanistic studies revealed that trifluoroacetylated hydrazone was an active intermediate of this three-component annulation .
  • [4- (Trifluoromethyl)phenyl]methanamine hydrochloride

    • Field : Chemical Manufacturing
    • Application : This compound is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
    • Method : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results : The outcomes would also depend on the specific research context .
  • Trifluoromethyl‐Containing Pyrazolinyl (p‐Tolyl) Sulfones

    • Field : Antimicrobial Research
    • Application : This research involves the synthesis and structure of promising antimicrobial agents .
    • Method : The specific methods of application or experimental procedures are not provided in the available information .
    • Results : The outcomes would depend on the specific research context .
  • Synthesis of 4-trifluoromethyl pyridazines

    • Field : Organic & Biomolecular Chemistry
    • Application : This research involves the synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester .
    • Method : The method involves a base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester. Highly functionalized 4-trifluoromethyl pyridazines were synthesized in good yields without the use of any heavy metal catalysts .
    • Results : The developed methodology was compatible with a variety of important functional groups. Mechanistic studies revealed that trifluoroacetylated hydrazone was an active intermediate of this three-component annulation .
  • [4- (Trifluoromethyl)phenyl]methanamine hydrochloride

    • Field : Chemical Manufacturing
    • Application : This compound is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
    • Method : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results : The outcomes would also depend on the specific research context .
  • Trifluoromethyl‐Containing Pyrazolinyl (p‐Tolyl) Sulfones

    • Field : Antimicrobial Research
    • Application : This research involves the synthesis and structure of promising antimicrobial agents .
    • Method : The specific methods of application or experimental procedures are not provided in the available information .
    • Results : The outcomes would depend on the specific research context .

Future Directions

The use of trifluoromethyl groups in drug discovery is a promising area of research . Further studies could explore the potential applications of this compound in medicinal chemistry.

properties

IUPAC Name

4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3.ClH/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15;/h2-5H,1H3,(H3,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESMNTLHIJUPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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